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molecular formula C14H21NO3 B1211408 5-Hydroxymethyl-6-hydroxy-2-isopropylamino-1,2,3,4-tetrahydronaphthalene-1-ol CAS No. 59606-05-2

5-Hydroxymethyl-6-hydroxy-2-isopropylamino-1,2,3,4-tetrahydronaphthalene-1-ol

Cat. No. B1211408
M. Wt: 251.32 g/mol
InChI Key: BRGJIYTULBITAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035512

Procedure details

In a mixture of 20 ml. ethanol and 2 ml. of triethylamine is dissolved 200 mg. of 6-hydroxy-5-hydroxymethyl-2-isopropylamino-3,4-dihydro-1(2H)-naphthalenone hydrochloride and, with the addition of 50 mg. of 5 % palladium-on-carbon, the solution is agitated in a current of hydrogen for 15 hours. The catalyst is filtered off and the filtrate is concentrated under reduced pressure. The resiude is dissolved in tetrahydrofuran. The insolubles are filtered off and the filtrate is concentrated under reduced pressure. The residue is recrystallized from ethanol-ethyl acetate. The procedure yields colorless crystals of 1,6-dihydroxy-5-hydroxymethyl-2-isopropylamino-1,2,3,4-tetrahydronaphthalene which is identical with the product according to the procedure of Example 71. Yield 108 mg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-hydroxy-5-hydroxymethyl-2-isopropylamino-3,4-dihydro-1(2H)-naphthalenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)C.Cl.[OH:5][C:6]1[C:7]([CH2:21][OH:22])=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:12](=[O:16])[CH:11]([NH:17][CH:18]([CH3:20])[CH3:19])[CH2:10][CH2:9]2.[H][H]>[Pd].C(N(CC)CC)C>[OH:16][CH:12]1[C:13]2[C:8](=[C:7]([CH2:21][OH:22])[C:6]([OH:5])=[CH:15][CH:14]=2)[CH2:9][CH2:10][CH:11]1[NH:17][CH:18]([CH3:20])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
6-hydroxy-5-hydroxymethyl-2-isopropylamino-3,4-dihydro-1(2H)-naphthalenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC=1C(=C2CCC(C(C2=CC1)=O)NC(C)C)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a mixture of 20 ml
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resiude is dissolved in tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
The insolubles are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethanol-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC1C(CCC2=C(C(=CC=C12)O)CO)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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